![molecular formula C15H13FO4 B133757 3',4'-ジヒドロキシフルルビプロフェン CAS No. 66067-41-2](/img/structure/B133757.png)
3',4'-ジヒドロキシフルルビプロフェン
概要
説明
3’,4’-Dihydroxyflurbiprofen is an organic compound belonging to the class of biphenyls and derivatives. It is a derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation. The compound is characterized by the presence of two hydroxyl groups at the 3’ and 4’ positions on the biphenyl structure, along with a fluorine atom at the 2-position .
科学的研究の応用
Chemical Properties and Mechanism of Action
3',4'-Dihydroxy Flurbiprofen is characterized by the molecular formula and a molecular weight of 276.26 g/mol. It exhibits anti-inflammatory properties primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain signaling .
Pharmacological Applications
1. Pain Management
Research indicates that 3',4'-Dihydroxy Flurbiprofen can be effective in managing mild to moderate pain. A systematic review highlighted its efficacy in treating sore throat and other upper respiratory tract infections, where it demonstrated a favorable safety profile compared to traditional NSAIDs .
2. Topical Application Studies
A comparative study on the pharmacokinetics of flurbiprofen formulations revealed that topical applications of flurbiprofen resulted in significantly higher concentrations in soft tissues (e.g., tendon, muscle) compared to oral administration. This suggests that 3',4'-Dihydroxy Flurbiprofen could be utilized effectively in topical formulations for localized pain relief, particularly in inflammatory conditions affecting superficial tissues .
Case Studies
Case Study Overview:
- Objective: To evaluate the safety and efficacy of 3',4'-Dihydroxy Flurbiprofen in clinical settings.
- Methodology: Multiple randomized controlled trials (RCTs) were conducted focusing on different populations experiencing pain due to various conditions.
Study | Population | Treatment | Results |
---|---|---|---|
Benrimoj et al. (2001) | Adults with sore throat | Flurbiprofen 8.75 mg lozenge | Reported adverse effects included taste perversion (26.6%) and headache (13.3%) |
Burova et al. (2018) | Adults with moderate to severe sore throat | Flurbiprofen 8.75 mg spray | Efficacy observed with manageable adverse effects; throat irritation was most common |
Schachtel et al. (2016) | Adults with acute pharyngitis | Flurbiprofen 8.75 mg lozenge | Notable treatment-related adverse events included stomatitis and oral pain |
Comparative Efficacy
In terms of efficacy, studies have shown that the topical application of 3',4'-Dihydroxy Flurbiprofen can lead to higher tissue concentrations compared to systemic administration routes, which may enhance its therapeutic potential for localized inflammatory conditions . The tissue-to-plasma concentration ratios indicated a more effective delivery mechanism through topical routes.
作用機序
- 3’,4’-Dihydroxyflurbiprofen (also known as 3’,4’-DHF ) belongs to the class of organic compounds called biphenyls and derivatives. These compounds contain two benzene rings linked together by a C-C bond .
Target of Action
Mode of Action
生化学分析
Biochemical Properties
The biochemical properties of 3’,4’-Dihydroxyflurbiprofen are not well-studied. It is known that flurbiprofen, the parent compound, is metabolized by Cunninghamella spp. to a variety of phase I and phase II metabolites . It is plausible that 3’,4’-Dihydroxyflurbiprofen may interact with similar enzymes and proteins in biochemical reactions.
Cellular Effects
Studies on flurbiprofen have shown that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that flurbiprofen, the parent compound, exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that flurbiprofen, the parent compound, has been detected in human blood, suggesting that it may have some degree of stability .
Dosage Effects in Animal Models
It is known that flurbiprofen, the parent compound, has been used in various dosages in animal models .
Metabolic Pathways
The metabolic pathways of 3’,4’-Dihydroxyflurbiprofen are not well-understood. It is known that flurbiprofen, the parent compound, is metabolized by Cunninghamella spp. to a variety of phase I and phase II metabolites .
Transport and Distribution
It is known that flurbiprofen, the parent compound, is distributed within the body and can be detected in human blood .
Subcellular Localization
It is known that flurbiprofen, the parent compound, can be detected in human blood, suggesting that it may be localized within cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dihydroxyflurbiprofen typically involves the hydroxylation of flurbiprofen. One common method is the use of Streptomyces and Bacillus strains to transform flurbiprofen into its hydroxylated metabolites . Another approach involves chemical synthesis, where flurbiprofen undergoes selective hydroxylation at the 3’ and 4’ positions using specific reagents and catalysts .
Industrial Production Methods: Industrial production of 3’,4’-Dihydroxyflurbiprofen can be achieved through optimized synthetic routes that ensure high yield and purity. The process may involve the use of advanced catalytic systems and environmentally friendly reagents to minimize waste and reduce production costs .
化学反応の分析
Types of Reactions: 3’,4’-Dihydroxyflurbiprofen undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehydroxylated biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
類似化合物との比較
Flurbiprofen: The parent compound, which lacks the hydroxyl groups at the 3’ and 4’ positions.
Ibuprofen: Another NSAID with a similar mechanism of action but different chemical structure.
Ketoprofen: A structurally related NSAID with similar anti-inflammatory properties.
Uniqueness: 3’,4’-Dihydroxyflurbiprofen is unique due to the presence of hydroxyl groups at the 3’ and 4’ positions, which may enhance its biological activity and provide additional antioxidant properties compared to its parent compound, flurbiprofen .
生物活性
3',4'-Dihydroxy Flurbiprofen is a metabolite of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, which is known for its analgesic and anti-inflammatory properties. This compound has garnered attention due to its unique hydroxylation pattern, which influences both its pharmacological activity and metabolic fate. This article explores the biological activity of 3',4'-Dihydroxy Flurbiprofen, including its mechanism of action, pharmacokinetics, and clinical implications.
3',4'-Dihydroxy Flurbiprofen exhibits biological activity primarily through its interaction with cyclooxygenase (COX) enzymes. These enzymes are crucial in the synthesis of prostaglandins, which mediate inflammation and pain. The presence of hydroxyl groups in 3',4'-Dihydroxy Flurbiprofen enhances its binding affinity to COX-1 and COX-2, potentially leading to increased anti-inflammatory effects compared to its parent compound, flurbiprofen.
Pharmacokinetics
The pharmacokinetic profile of 3',4'-Dihydroxy Flurbiprofen indicates that it is rapidly absorbed and metabolized in the liver. Studies have shown that this metabolite has a shorter half-life than flurbiprofen but exhibits a higher potency in reducing pain and inflammation. The following table summarizes key pharmacokinetic parameters:
Parameter | Value |
---|---|
Absorption | Rapid |
Half-Life | Shorter than flurbiprofen |
Metabolism | Hepatic (liver) |
Elimination Route | Renal |
Anti-inflammatory Effects
Research indicates that 3',4'-Dihydroxy Flurbiprofen demonstrates significant anti-inflammatory activity. In vitro studies have shown that it effectively reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. These findings suggest that this compound could be beneficial in treating inflammatory conditions.
Analgesic Properties
Clinical studies have reported that 3',4'-Dihydroxy Flurbiprofen exhibits enhanced analgesic effects compared to flurbiprofen, particularly in models of acute pain. For instance, a study comparing various NSAIDs found that formulations containing this metabolite resulted in a greater reduction in pain scores among patients with osteoarthritis .
Case Studies
- Osteoarthritis Management : In a randomized controlled trial involving patients with osteoarthritis, those treated with formulations containing 3',4'-Dihydroxy Flurbiprofen experienced significant improvements in pain relief and functional mobility compared to those receiving placebo treatment. The study highlighted a notable reduction in the use of rescue analgesics among participants receiving this metabolite .
- Postoperative Pain : Another case study evaluated the effectiveness of 3',4'-Dihydroxy Flurbiprofen in managing postoperative pain following orthopedic surgery. Results indicated that patients administered this compound reported lower pain levels and required fewer opioids for pain management than those receiving standard NSAID therapy .
Safety Profile
While 3',4'-Dihydroxy Flurbiprofen is generally well-tolerated, it is essential to monitor for potential adverse effects commonly associated with NSAIDs, such as gastrointestinal complications and renal impairment. Clinical trials have reported a lower incidence of serious side effects compared to traditional NSAIDs when using this metabolite .
特性
IUPAC Name |
2-[4-(3,4-dihydroxyphenyl)-3-fluorophenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-8(15(19)20)9-2-4-11(12(16)6-9)10-3-5-13(17)14(18)7-10/h2-8,17-18H,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJMZAQJKURKMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC(=C(C=C2)O)O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70984565 | |
Record name | 2-(2-Fluoro-3',4'-dihydroxy[1,1'-biphenyl]-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70984565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66067-41-2 | |
Record name | 3',4'-Dihydroxyflurbiprofen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066067412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Fluoro-3',4'-dihydroxy[1,1'-biphenyl]-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70984565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-4'-DIHYDROXYFLURBIPROFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/STZ5FDA9GG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。